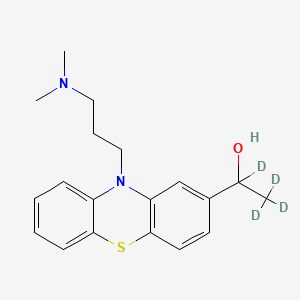

2-(1-Hydroxyethyl) Promazine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H24N2OS |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |

InChI |

InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |

InChI Key |

ZIJWCRNUEBJMSQ-CZEVESCESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Hydroxyethyl) Promazine-d4 is a deuterated analog of 2-(1-hydroxyethyl) promazine (B1679182), a major metabolite of the phenothiazine (B1677639) tranquilizer, acepromazine (B1664959).[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of its non-deuterated counterpart in various biological matrices. Its application is crucial in pharmacokinetic and metabolic studies of acepromazine, particularly in the fields of veterinary medicine and forensic toxicology. This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is an off-white solid that is soluble in methanol.[2] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀D₄N₂OS | [3] |

| Molecular Weight | 332.5 g/mol | [3] |

| Unlabeled CAS Number | 73644-43-6 | [3] |

| Physical Form | Off-White Solid | [2] |

| Melting Point | 93-95°C | [2] |

| Solubility | Methanol | [2] |

| Storage Temperature | 4°C | [2] |

Metabolic Pathway of Acepromazine

2-(1-Hydroxyethyl) Promazine is a significant metabolite of acepromazine. The metabolic cascade involves the oxidation of the parent drug in the liver.[4] The primary metabolite is often the sulfoxide (B87167) derivative, 2-(1-hydroxyethyl) promazine sulfoxide.[4] The metabolic transformation is a key area of study in understanding the drug's efficacy and duration of action.

Below is a diagram illustrating the metabolic conversion of Acepromazine to 2-(1-Hydroxyethyl) Promazine.

Caption: Metabolic conversion of Acepromazine.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection and quantification of acepromazine and its metabolites in biological samples such as plasma and urine.[5]

Sample Preparation: Liquid-Liquid Extraction for Plasma or Urine

This protocol is adapted from a standard operating procedure for the analysis of the sulfoxide metabolite and can be modified for the analysis of 2-(1-hydroxyethyl) promazine.[6]

-

To a 1 mL sample of plasma or urine, add an appropriate amount of this compound as an internal standard.

-

Adjust the pH of the sample to approximately 9.0-9.5 with a suitable buffer.

-

Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane (B92381) and isoamyl alcohol).

-

Vortex the mixture for 10-15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general workflow for the analysis of 2-(1-Hydroxyethyl) Promazine using LC-MS/MS.

Caption: General workflow for LC-MS/MS analysis.

Biological Activity

Currently, there is limited information available regarding the specific biological activity or signaling pathways directly associated with 2-(1-Hydroxyethyl) Promazine. Research has predominantly focused on its role as a biomarker for the administration of its parent compound, acepromazine. Further studies are required to elucidate any potential pharmacological effects of this metabolite.

Synthesis

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. Commercial suppliers typically perform the synthesis of such deuterated standards. The general approach would involve a synthetic route similar to that of the unlabeled compound, utilizing deuterated starting materials.

Stability

While specific stability studies on this compound are not extensively published, general recommendations for storage are at 4°C to ensure its integrity.[2] For analytical purposes, it is advisable to conduct stability assessments under the specific experimental conditions being used, including freeze-thaw cycles, and stability in the analytical solvent.

Conclusion

This compound is an essential tool for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical toxicology. Its use as an internal standard allows for accurate and precise quantification of the major metabolite of acepromazine. This guide provides a foundational understanding of its properties and applications, highlighting the need for further research into its specific biological activities and the development of publicly available, detailed synthetic and stability protocols to further support its use in the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Acepromazine - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics, pharmacodynamics, and metabolism of acepromazine following intravenous, oral, and sublingual administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Hydroxyethyl) Promazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and characterization of 2-(1-Hydroxyethyl) Promazine-d4. Due to the limited availability of published experimental data for this specific deuterated compound, this document outlines a feasible synthetic strategy and projects the expected characterization data based on known chemistry of phenothiazine (B1677639) derivatives and general isotopic labeling techniques.

Introduction

This compound is the deuterated analog of 2-(1-Hydroxyethyl) Promazine (B1679182), a metabolite of the phenothiazine drug acepromazine. Isotopically labeled compounds like this compound are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise differentiation from the endogenous, non-labeled compound.

This guide details a hypothetical, yet chemically sound, multi-step synthesis to obtain this compound. Furthermore, it presents the anticipated analytical data for the characterization of the final compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Proposed Synthesis of this compound

The proposed synthetic route to this compound is a multi-step process commencing with the acylation of phenothiazine, followed by alkylation, and finally, a stereoselective reduction using a deuterated reagent to introduce the deuterium atoms.

Experimental Protocol:

Step 1: Synthesis of 2-Acetyl-10H-phenothiazine (1)

To a solution of 10H-phenothiazine in a suitable solvent such as dichloromethane, acetyl chloride is added dropwise at 0 °C in the presence of a Lewis acid catalyst like aluminum chloride. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with ice-water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-acetyl-10H-phenothiazine.

Step 2: Synthesis of 2-Acetyl-10-(3-(dimethylamino)propyl)-10H-phenothiazine (2)

A mixture of 2-acetyl-10H-phenothiazine (1), an alkali metal base such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) is stirred at room temperature. To this mixture, 3-(dimethylamino)propyl chloride is added, and the reaction is heated. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Step 3: Synthesis of this compound (4)

2-Acetyl-10-(3-(dimethylamino)propyl)-10H-phenothiazine (2) is dissolved in a deuterated solvent like methanol-d4. A deuterated reducing agent, such as sodium borodeuteride (NaBD4), is added portion-wise at 0 °C. The reaction is stirred until the reduction is complete. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the final product, this compound (4).

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Characterization of this compound

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The expected data from these analyses are summarized below.

Data Presentation

| Parameter | Expected Value |

| Molecular Formula | C19H20D4N2OS |

| Molecular Weight | 332.52 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (by HPLC) | ≥98% |

Table 1: Expected Physicochemical Properties of this compound.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons, N-CH2, N-CH3, and CH-OH protons would be observed. The signal corresponding to the CH3 group adjacent to the hydroxyl would be absent due to deuteration. |

| ²H NMR | A signal corresponding to the deuterated ethyl group would be present. |

| ¹³C NMR | Signals for all carbon atoms in the molecule would be observed. The signal for the deuterated methyl carbon would show a characteristic multiplet due to C-D coupling. |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 333.5 |

Table 2: Expected Spectroscopic Data for this compound.

Experimental Protocols for Characterization:

-

High-Performance Liquid Chromatography (HPLC): Purity would be determined using a C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.1% formic acid, with UV detection at an appropriate wavelength.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (B32938) or DMSO-d6.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be performed using an electrospray ionization (ESI) source in positive ion mode to confirm the molecular weight and elemental composition.

Characterization Workflow Diagram

Caption: General workflow for the characterization of synthesized compounds.

Conclusion

This technical guide has outlined a plausible and detailed approach for the synthesis and characterization of this compound. While the presented methodologies are based on established chemical principles, they are intended to serve as a foundational guide for researchers. The successful synthesis and thorough characterization of this deuterated standard will be highly valuable for future clinical and preclinical studies involving promazine and its metabolites. The provided diagrams and data tables offer a clear and concise summary of the proposed workflows and expected outcomes.

2-(1-Hydroxyethyl) Promazine-d4 CAS number and molecular weight

An In-Depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of 2-(1-Hydroxyethyl) Promazine, a metabolite of the phenothiazine (B1677639) antipsychotic drug Promazine and the related tranquilizer Acepromazine. Stable isotope-labeled compounds, such as this deuterated analog, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, allowing for precise and accurate measurements of the unlabeled drug or metabolite in biological matrices. This guide provides a comprehensive overview of the core technical information related to this compound, including its physicochemical properties, a proposed synthetic strategy, metabolic pathways of its parent compound, and detailed experimental protocols for its use in bioanalytical applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for the accurate preparation of standards and for mass spectrometry-based analysis.

| Property | Value | Source |

| Chemical Name | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4 | [1] |

| CAS Number | 73644-43-6 (unlabeled) | [1] |

| Molecular Formula | C₁₉H₂₀D₄N₂OS | [1] |

| Molecular Weight | 332.5 g/mol | [1] |

Synthesis and Isotopic Labeling

A plausible synthetic route would involve the reduction of an appropriate ester or ketone precursor. For example, a methyl ester on the side chain of the phenothiazine core could be reduced with LAD to introduce two deuterium (B1214612) atoms. The following diagram illustrates a generalized workflow for the synthesis of a deuterated phenothiazine metabolite.

Caption: Generalized workflow for the synthesis of deuterated phenothiazines.

Metabolism of Promazine

2-(1-Hydroxyethyl) Promazine is a product of the metabolism of Promazine. The metabolic pathways of Promazine are complex and involve several enzymatic reactions, primarily mediated by cytochrome P450 (CYP) isoforms in the liver. The major metabolic routes include N-demethylation, sulfoxidation, and hydroxylation. The formation of 2-(1-Hydroxyethyl) Promazine occurs via the metabolism of the ethyl side chain of the phenothiazine ring system.

The following diagram illustrates the key metabolic pathways of Promazine.

Caption: Simplified metabolic pathways of Promazine.

Pharmacological Action and Signaling Pathways of Promazine

The pharmacological effects of Promazine, the parent compound of 2-(1-Hydroxyethyl) Promazine, are attributed to its antagonism of various neurotransmitter receptors in the central nervous system. The antipsychotic effects are primarily mediated through the blockade of dopamine (B1211576) D2 receptors. Additionally, Promazine exhibits antagonist activity at serotonin (B10506) (5-HT₂), muscarinic, α₁-adrenergic, and histamine (B1213489) H₁ receptors, which contributes to its broad pharmacological profile and side effects.[2]

The signaling pathways affected by Promazine are complex, but the primary mechanism involves the modulation of dopamine-mediated signaling cascades. The following diagram illustrates the antagonistic action of Promazine on key receptors.

Caption: Promazine's mechanism of action via receptor antagonism.

Analytical Methods and Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of its unlabeled counterpart in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it effectively corrects for variations in sample preparation, chromatography, and ionization.[3]

Representative Bioanalytical Workflow

The following diagram outlines a typical workflow for a bioanalytical method using a deuterated internal standard.

Caption: Typical workflow for bioanalysis using a deuterated internal standard.

Detailed Experimental Protocol: LC-MS/MS Method

The following is a representative protocol for the quantification of 2-(1-Hydroxyethyl) Promazine in a biological matrix, using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 2-(1-Hydroxyethyl) Promazine in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (plasma or urine), calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transitions | To be determined by infusion of the analyte and internal standard. For example: - 2-(1-Hydroxyethyl) Promazine: [M+H]⁺ > fragment ion - This compound: [M+H]⁺ > corresponding fragment ion |

4. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentrations of the analyte in the unknown samples are determined from the calibration curve using linear regression.

Conclusion

This compound is an indispensable tool for the accurate quantification of its unlabeled metabolite in preclinical and clinical studies. This guide has provided a detailed overview of its key characteristics, a plausible synthetic approach, the metabolic context of its parent compound, and a representative bioanalytical protocol. While specific experimental data for the deuterated compound itself is limited in the public domain, the principles and methodologies described herein are based on well-established practices in drug metabolism and bioanalysis, providing a solid foundation for researchers in the field. The use of such stable isotope-labeled standards is a regulatory expectation and a scientific necessity for robust and reliable bioanalytical data.[3]

References

physical and chemical properties of 2-(1-Hydroxyethyl) Promazine-d4

An In-depth Technical Guide on 2-(1-Hydroxyethyl) Promazine-d4

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols, and logical diagrams to facilitate a deeper understanding of this compound.

Core Properties and Data

This compound is the deuterated form of 2-(1-Hydroxyethyl) Promazine, which is a metabolite of the tranquilizer Acepromazine.[1][2] The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry techniques.

Physical and Chemical Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀D₄N₂OS | [1][3] |

| Molecular Weight | 332.5 g/mol | [1][3] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 93-95°C | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | 4°C | [1] |

| Purity | >95% (HPLC) | [4] |

Chemical Relationships and Applications

This compound serves a critical role in pharmacokinetic and metabolic studies of its parent compounds, Acepromazine and Promazine. Its primary application is as an internal standard for bioanalytical assays, such as those involving Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accurate quantification of the unlabeled metabolite in complex biological matrices like serum or plasma.[5][6]

References

2-(1-Hydroxyethyl) Promazine-d4 certificate of analysis

An In-depth Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of a Promazine (B1679182) metabolite. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed information on its properties, analytical methodologies, and metabolic context.

Core Compound Data

This compound is a stable isotope-labeled version of 2-(1-Hydroxyethyl) Promazine, which is a metabolite of the phenothiazine (B1677639) neuroleptic, Promazine. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of the parent compound in biological matrices by mass spectrometry.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This information has been compiled from various supplier data sheets.[1][2]

| Property | Value |

| Alternate Names | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4 |

| Molecular Formula | C₁₉H₂₀D₄N₂OS |

| Molecular Weight | 332.5 g/mol |

| CAS Number (Unlabeled) | 73644-43-6 |

| Form | Off-White Solid |

| Melting Point | 93-95°C |

| Solubility | Methanol |

| Storage Temperature | 4°C |

Analytical Methodologies

Accurate quantification of Promazine and its metabolites is crucial in pharmacokinetic and metabolic studies. The following section details an experimental protocol for the analysis of the non-deuterated analog, which can be adapted for use with the deuterated internal standard.

LC-MS/MS Method for the Determination of Promazine Metabolites

A robust method for the identification and quantification of Acepromazine and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (B87167) (HEPS), in horse serum has been developed, which is directly applicable to Promazine and its metabolites due to structural similarities.[3]

Sample Preparation (Liquid-Liquid Extraction): [4]

-

To 0.1 mL of plasma or urine (samples, calibrators, and controls), add an appropriate amount of this compound as an internal standard.

-

Add 1 mL of 1 M sodium acetate (B1210297) (pH 5).

-

For urine samples, an optional enzyme hydrolysis step can be performed by adding 1 mL of β-glucuronidase and incubating at 65°C for 3 hours to cleave glucuronide conjugates.

-

Adjust the pH to 9.0 with ammonium (B1175870) hydroxide:water (1:1).

-

Extract with 5 mL of dichloromethane:isopropanol (10:1).

-

Centrifuge and aspirate the aqueous layer to waste.

-

Extract the remaining organic layer with 3 mL of 0.1 N sulfuric acid.

-

Centrifuge and aspirate the organic layer to waste.

-

The final aqueous layer is transferred for LC-MS/MS analysis.

HPLC Conditions:

-

HPLC System: Surveyor® MS pump with Surveyor autosampler

-

Column: 50 × 2.1 mm Hypersil® BDS C18

-

Injection Volume: 20 µL

-

Flow Rate: 300 µL/min

-

Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5-40% B in 4 min, 40-65% B in 1 min, 65-90% B in 0.5 min, 90-5% B in 1 min, hold at 5% B for 4 min

Mass Spectrometer Conditions:

-

Mass Spectrometer: Finnigan LCQ Deca XP Plus

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

Source Temperature: 300°C

-

Spray Voltage: 4.5 kV

-

Sheath Gas: 45 units

-

Sweep Gas: 6 units

Metabolic Pathways of Promazine

Promazine undergoes extensive metabolism in the body, primarily in the liver. The major metabolic pathways include N-demethylation, 5-sulfoxidation, and hydroxylation.[5][6][7] The cytochrome P450 (CYP) enzyme system plays a crucial role in these transformations, with CYP1A2, CYP3A4, and CYP2C19 being the main isoforms involved.[6]

Promazine Metabolism Visualization

The following diagram illustrates the primary metabolic pathways of Promazine.

References

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. scribd.com [scribd.com]

- 5. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolism of promazine and acetylpromazine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

isotopic purity of 2-(1-Hydroxyethyl) Promazine-d4

An In-depth Technical Guide on the Isotopic Purity of 2-(1-Hydroxyethyl) Promazine-d4

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the , a deuterated metabolite of the antipsychotic drug promazine (B1679182). This document outlines quantitative data, detailed experimental protocols for determining isotopic purity, and visual representations of analytical workflows and metabolic pathways.

Quantitative Data Summary

The is a critical parameter for its use as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies. While exact isotopic distribution may vary by production lot, the following table presents representative data for this compound. For specific applications, it is crucial to consult the Certificate of Analysis provided by the supplier.

Table 1: Representative Isotopic Distribution of this compound

| Isotopic Species | Abbreviation | Expected Mass (Da) | Representative Abundance (%) |

| Deuterium (B1214612) (d4) | d4 | 332.50 | > 98% |

| Deuterium (d3) | d3 | 331.50 | < 2% |

| Deuterium (d2) | d2 | 330.49 | < 0.5% |

| Deuterium (d1) | d1 | 329.49 | < 0.1% |

| Unlabeled (d0) | d0 | 328.48 | < 0.1% |

Note: The data presented are typical and should not be considered as specifications. Always refer to the lot-specific Certificate of Analysis for precise quantitative data.

Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium label's position are typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To quantify the relative abundance of all isotopic species of this compound.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound is prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of 1 mg/mL.

-

This stock solution is then serially diluted to a working concentration appropriate for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

-

-

Instrumentation and Conditions:

-

A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography (LC) system is employed.

-

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Parameters:

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Scan Mode: Full scan from m/z 100 to 500.

-

Resolution: Set to greater than 60,000 to resolve isotopic peaks.

-

-

-

Data Analysis:

-

The mass spectrum is analyzed to identify the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) forms of the molecule.

-

The peak area of each isotopic species is integrated.

-

The percentage of each isotopic species is calculated by dividing its peak area by the total peak area of all isotopic species.

-

Structural Confirmation and Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the location of the deuterium atoms and to estimate the isotopic enrichment.

Methodology:

-

Sample Preparation:

-

A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d (B32938) or DMSO-d6) in an NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer, typically 400 MHz or higher, is used.

-

-

Data Acquisition:

-

A ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at the sites of deuteration confirms the labeling positions.

-

A ¹³C NMR spectrum can be acquired to verify the integrity of the carbon backbone of the molecule.

-

Direct detection of the deuterium is possible by acquiring a ²H NMR spectrum.

-

-

Data Analysis:

-

The ¹H NMR spectrum of the deuterated compound is compared to that of its non-deuterated analog.

-

The isotopic enrichment can be estimated by comparing the integral of a proton signal adjacent to a deuterated site with a signal from a non-deuterated part of the molecule.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram outlines the key steps in the analysis of the .

Caption: A schematic of the experimental workflow for the isotopic purity determination of this compound.

Simplified Metabolic Pathway of Promazine

2-(1-Hydroxyethyl) Promazine is a known metabolite of Promazine. In horses, promazine undergoes several metabolic transformations, including the formation of 2-(1-hydroxyethyl)promazine sulfoxide[1][2]. The diagram below illustrates this simplified metabolic sequence.

Caption: The metabolic conversion of Promazine to 2-(1-Hydroxyethyl) Promazine and its subsequent sulfoxidation.

References

A Technical Guide to 2-(1-Hydroxyethyl) Promazine-d4: Application as an Internal Standard in Bioanalytical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(1-Hydroxyethyl) Promazine-d4, a deuterated metabolite of the antipsychotic agent Promazine (B1679182). This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry. Its primary application is as an internal standard for the accurate quantification of 2-(1-Hydroxyethyl) Promazine in complex biological matrices using mass spectrometry-based assays.

Core Compound Specifications

This compound is the deuterium-labeled form of 2-(1-Hydroxyethyl) Promazine, a metabolite of Promazine. The incorporation of four deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the endogenous, non-labeled analyte in mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis.

Below is a summary of the key technical data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀D₄N₂OS | [1] |

| Molecular Weight | 332.5 g/mol | [1] |

| CAS Number (unlabeled) | 73644-43-6 | [1] |

| Alternate Names | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4 | [1] |

Note: The CAS number provided is for the unlabeled compound. The deuterated form may have a different CAS number, which can vary by supplier.

Supplier and Availability Overview

This compound and its sulfoxide (B87167) metabolite are available from several specialized chemical suppliers. The availability and product formats are summarized below. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.

| Supplier | Product Name | Catalog Number | Availability |

| Santa Cruz Biotechnology | This compound | sc-490612 | Inquire |

| LGC Standards | This compound | TRC-H942291 | Inquire |

| MyBioSource | This compound | MBS674786 | Inquire |

| United States Biological | This compound | 013797 | Inquire |

This table is not exhaustive and other suppliers may exist. Availability is subject to change.

Application in Quantitative Bioanalysis: Experimental Protocol

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of its non-labeled counterpart in biological samples such as plasma and serum. The following is a representative experimental protocol adapted from a method for the analysis of a related compound.

Objective: To quantify the concentration of 2-(1-Hydroxyethyl) Promazine in a biological matrix using this compound as an internal standard.

Materials:

-

Biological matrix (e.g., plasma, serum)

-

2-(1-Hydroxyethyl) Promazine analytical standard

-

This compound internal standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of 2-(1-Hydroxyethyl) Promazine in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Serially dilute the stock solution with the biological matrix to create calibration standards at a range of concentrations.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Preparation of Internal Standard Working Solution:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Dilute the stock solution to a working concentration. The final concentration should be consistent across all samples and provide a stable and reproducible signal.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each calibration standard, QC, and unknown sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

2-(1-Hydroxyethyl) Promazine: Determine the precursor ion ([M+H]⁺) and a suitable product ion.

-

This compound: Determine the precursor ion ([M+H]⁺, which will be +4 Da compared to the analyte) and a corresponding product ion.

-

-

Optimize MS parameters such as collision energy and declustering potential for each transition.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing Key Processes

To further aid in the understanding of the application and context of this compound, the following diagrams illustrate the general workflow for using a deuterated internal standard and the metabolic pathway of Promazine.

Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.

Caption: Simplified Metabolic Pathway of Promazine.[2]

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of the Promazine metabolite, 2-(1-Hydroxyethyl) Promazine, in biological matrices. As a stable isotope-labeled internal standard, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly reliable and reproducible data in LC-MS/MS assays.[3][4][5] This technical guide provides a foundational understanding of its properties, availability, and application, empowering researchers to develop and validate robust bioanalytical methods for pharmacokinetic and drug metabolism studies.

References

Technical Guide: Structure Elucidation of 2-(1-Hydroxyethyl) Promazine-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and data interpretation involved in the structure elucidation of 2-(1-Hydroxyethyl) Promazine-d4. This deuterated analog of a promazine (B1679182) metabolite is crucial for various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies. This document provides a comprehensive overview of the analytical techniques, experimental protocols, and data interpretation necessary to confirm the chemical structure and isotopic labeling of this compound. While specific experimental data for the deuterated compound is not publicly available, this guide presents a proposed structure elucidation workflow based on established analytical principles and data for the non-deuterated analog.

Introduction

2-(1-Hydroxyethyl) Promazine is a metabolite of the phenothiazine (B1677639) drug, Acepromazine. The deuterated version, this compound, is a stable isotope-labeled compound valuable as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use allows for precise quantification in complex biological matrices by correcting for sample loss and ionization variability. This guide details the necessary steps for the complete structural verification of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀D₄N₂OS | [2] |

| Molecular Weight | 332.5 g/mol | [2] |

| Appearance | Off-White Solid | United States Biological |

| Melting Point | 93-95°C | United States Biological |

| Solubility | Methanol | United States Biological |

| Unlabeled CAS No. | 73644-43-6 | [2] |

Proposed Synthesis and Deuterium (B1214612) Labeling

While the exact synthesis protocol for commercial this compound is proprietary, a plausible synthetic route can be inferred. The deuterium atoms are typically introduced in the final steps of the synthesis to ensure specificity and high isotopic enrichment. A likely precursor would be a promazine derivative with a 2-acetyl group, which can then be reduced using a deuterated reducing agent.

Proposed Synthetic Scheme:

Caption: Proposed synthetic pathway for this compound.

This method would introduce one deuterium atom to the carbon bearing the hydroxyl group and three deuterium atoms to the adjacent methyl group, resulting in the "-d4" designation.

Structure Elucidation Workflow

The comprehensive structure elucidation of this compound involves a combination of chromatographic and spectroscopic techniques.

Caption: General workflow for the structure elucidation of this compound.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for confirming the molecular weight and purity of the synthesized compound.

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument) is recommended.

Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol, to a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150°C.

-

Expected Data: The high-resolution mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated exact mass of C₁₉H₂₁D₄N₂OS⁺. The isotopic pattern will confirm the presence of four deuterium atoms.

| Ion | Calculated m/z | Observed m/z |

| [C₁₉H₂₀D₄N₂OS + H]⁺ | 333.19 | (To be determined) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the deuterium labels and the overall molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The signals corresponding to the protons on the deuterated carbon atoms will be absent or significantly reduced in intensity. Specifically, the quartet corresponding to the CH(OH) proton and the doublet for the CH₃ group in the non-deuterated analog will be replaced by significantly less intense or absent signals.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon signals directly attached to deuterium atoms will appear as multiplets (due to C-D coupling) and will have a lower intensity compared to the corresponding signals in the non-deuterated compound.

-

Predicted ¹H and ¹³C NMR Data: Due to the lack of experimental spectra for the deuterated compound, a precise data table cannot be provided. However, the key indicators of successful deuteration would be the disappearance or significant reduction of the proton signals at the 1-hydroxyethyl side chain and the characteristic splitting and reduced intensity of the corresponding carbon signals.

Data Interpretation and Structure Confirmation

The final structure is confirmed by a comprehensive analysis of all collected data.

Caption: Logical flow for the confirmation of the structure of this compound.

Conclusion

The structure elucidation of this compound requires a multi-technique approach. The combination of LC-MS and NMR spectroscopy provides unequivocal evidence for the molecular weight, purity, and the specific sites of deuterium incorporation. This guide provides the necessary theoretical framework and experimental considerations for researchers and scientists working with this and similar stable isotope-labeled compounds.

References

An In-depth Technical Guide on the Metabolism of Acepromazine to 2-(1-Hydroxyethyl) Promazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolic conversion of the phenothiazine (B1677639) tranquilizer acepromazine (B1664959) to its major metabolite, 2-(1-hydroxyethyl) promazine (B1679182). While initial inquiries may link this metabolite to promazine, extensive research clarifies that 2-(1-hydroxyethyl) promazine, and its subsequent sulfoxide (B87167) derivative, are primary products of acepromazine metabolism, a process of significant interest in veterinary medicine and drug development. This document details the enzymatic pathways, quantitative data, and experimental protocols relevant to this biotransformation.

Metabolic Pathway

The metabolism of acepromazine is a complex process primarily occurring in the liver. The formation of 2-(1-hydroxyethyl) promazine involves the hydroxylation of the acetyl group's side chain. This metabolite can then undergo further oxidation to form 2-(1-hydroxyethyl) promazine sulfoxide. While the specific cytochrome P450 (CYP450) isoenzymes responsible for the initial hydroxylation of acepromazine's side chain have not been definitively identified in the reviewed literature, it is widely accepted that the liver's CYP450 system is central to the metabolism of phenothiazine derivatives. Further research involving in-vitro studies with specific CYP isoenzymes is necessary to fully elucidate the enzymatic machinery.

The following diagram illustrates the primary metabolic pathway from acepromazine to its key metabolites.

Technical Guide on the Safe Handling of 2-(1-Hydroxyethyl) Promazine-d4

Disclaimer: A comprehensive, officially sanctioned Safety Data Sheet (SDS) for 2-(1-Hydroxyethyl) Promazine-d4 is not publicly available. This technical guide has been compiled using data from product information sheets, information on structurally related compounds, and established principles of chemical and pharmaceutical safety. The information provided herein is intended for use by qualified researchers, scientists, and drug development professionals and should be supplemented by a thorough risk assessment based on the specific experimental conditions. This compound is intended for research use only and is not for human, therapeutic, or diagnostic applications.[1][2][3]

Chemical Identification and Physical Properties

This compound is a deuterated stable isotope-labeled metabolite of Acepromazine, a phenothiazine (B1677639) derivative.[1] Stable isotope-labeled compounds are primarily used as internal standards in quantitative analysis and as tracers in metabolic studies.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonym(s) | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4[2][3] |

| CAS Number | 73644-43-6 (Unlabeled)[2][3] |

| Molecular Formula | C₁₉H₂₀D₄N₂OS[1][2] |

| Parent API Family | Promazine, Acepromazine[1] |

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 332.5 g/mol | [1][2] |

| Appearance | Off-White Solid | [1] |

| Melting Point | 93-95°C | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | 4°C | [1] |

| Shipping Temperature | Room Temperature | [1] |

Hazard Identification and Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated. It is described as a "pharmaceutical related compound of unknown potency."[4] The hazard assessment must, therefore, be based on the parent class of compounds, phenothiazines, and data from closely related analogs. Phenothiazine derivatives are bioactive compounds that act on the central nervous system and can have potent physiological effects.[5]

GHS Classification and Labeling

A specific GHS classification for this compound is not available. However, based on the parent compound, Phenothiazine, a precautionary classification should be assumed. Phenothiazine is classified as: Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1), and may cause damage to organs through prolonged or repeated exposure.[6]

Precautionary GHS Labeling (Assumed):

-

Pictograms:

-

-

Signal Word: Warning

-

Precautionary Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

Toxicological Data Summary

No quantitative toxicological data (e.g., LD50) is available for this compound. The safety data sheet for the related compound, 2-(1-Hydroxyethyl) Promazine Sulfoxide, indicates a lack of data for most toxicological endpoints.[4]

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT-Single Exposure | No data available |

| STOT-Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a standard workflow for assessing and mitigating risks associated with a research chemical of unknown potency.

Safe Handling, Storage, and Emergency Procedures

Given the unknown potency, this compound should be handled with the utmost care, treating it as a highly toxic substance.

| Aspect | Protocol |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE). Wash hands thoroughly after handling.[4] |

| Storage | Store in a tightly sealed container at the recommended temperature of 4°C. Keep in a dry, well-ventilated place away from incompatible materials. |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat and ensure skin is not exposed.[4]Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. |

| Spill Response | Keep unnecessary personnel away. Wear appropriate PPE. For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[4] |

| First-Aid Measures | Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[4]Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention.[4]Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4] |

| Fire-Fighting | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[4]Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4] |

Experimental Protocols for Safety Assessment

As specific safety studies for this compound are not publicly available, this section provides detailed, generalized protocols for foundational toxicological assays that are essential in the safety assessment of novel pharmaceutical-related compounds.

Protocol: Acute Oral Toxicity Assessment (Based on OECD 423/425 Principles)

This protocol outlines a general method to estimate the acute oral toxicity (and approximate LD50) of a test substance. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are preferred methods to minimize animal use.[7]

-

Objective: To determine the potential for a substance to cause mortality after a single oral dose and to enable classification according to the GHS.

-

Test System: Healthy, young adult laboratory rodents (e.g., Wistar rats), typically females as they are often slightly more sensitive.

-

Housing & Acclimatization: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days before dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to provide the desired dose in a volume not exceeding 1-2 mL/100g body weight.

-

Procedure (Acute Toxic Class Method Example): a. Fasting: Animals are fasted overnight (food, but not water) prior to dosing. b. Dosing: A single animal is dosed by oral gavage at a starting dose selected from GHS classification levels (e.g., 300 mg/kg). c. Observation: The animal is closely observed for signs of toxicity for the first several hours post-dosing and then periodically for 14 days. Observations include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions). d. Stepwise Dosing:

- If the animal survives, two additional animals are dosed at the same level.

- If mortality occurs, the next dose is decreased. If no mortality occurs, the next dose is increased.

- The procedure continues in a stepwise manner with groups of three animals until the criteria for classification are met.

-

Data Collection: Body weights are recorded weekly. All signs of toxicity, time of onset, duration, and time of death are recorded for each animal.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The results allow for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is a common initial screening tool for new chemical entities.[8][9][10]

-

Objective: To determine the concentration at which a test substance reduces the viability of a cultured cell line by 50% (IC50).

-

Materials:

-

Selected cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compound stock solution (dissolved in DMSO).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., acidified isopropanol (B130326) or DMSO).

-

Microplate reader (spectrophotometer).

-

-

Experimental Workflow:

-

Procedure Details: a. Cell Plating: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.1 µM to 100 µM. Include vehicle controls (medium with DMSO) and untreated controls. c. Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. d. MTT Addition: After the treatment incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals. e. Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.

-

Data Analysis: a. Measure the absorbance of each well. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. c. Plot the concentration-response curve (Concentration vs. % Viability) and use non-linear regression to calculate the IC50 value.

References

- 1. This compound Sulfoxide | C19H24N2O2S | CID 71749044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 3. scbt.com [scbt.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Phenothiazine - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. kosheeka.com [kosheeka.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. ijprajournal.com [ijprajournal.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-(1-Hydroxyethyl) Promazine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacokinetic and metabolic studies, particularly in the development and analysis of phenothiazine-class drugs, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. 2-(1-Hydroxyethyl) Promazine-d4, a deuterated analog of a known metabolite of promazine (B1679182) and acepromazine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its utility lies in its ability to mimic the analytical behavior of the target analyte, 2-(1-Hydroxyethyl) Promazine, thereby compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. These application notes provide a comprehensive guide for the utilization of this compound as an internal standard in the quantitative analysis of promazine and its metabolites in biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₀D₄N₂OS |

| Molecular Weight | 332.5 g/mol |

| Alternate Name | 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4 |

| Appearance | Off-White Solid |

Experimental Protocols

I. Quantitative Analysis of Promazine Metabolites in Biological Matrices using LC-MS/MS

This protocol outlines a method for the simultaneous quantification of promazine and its major metabolite, 2-(1-Hydroxyethyl) Promazine, in plasma or serum, using this compound as an internal standard.

A. Sample Preparation: Protein Precipitation

-

To a 0.5 mL aliquot of plasma or serum in a microcentrifuge tube, add 1.0 mL of acetonitrile (B52724) containing this compound at a concentration of 100 ng/mL.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

B. Liquid Chromatography (LC) Conditions

The following table details the recommended starting conditions for chromatographic separation. Optimization may be required based on the specific LC system and column used.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

C. Tandem Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The following table provides suggested MRM transitions. It is crucial to optimize these parameters on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Promazine | 285.1 | 86.1 | 25 |

| 2-(1-Hydroxyethyl) Promazine | 331.1 | 86.1 | 28 |

| This compound (Internal Standard) | 335.1 | 90.1 | 28 |

Note: The precursor ion for this compound is calculated based on its molecular weight, and the product ion is predicted based on the fragmentation of the non-deuterated analog, where the dimethylaminopropyl side chain cleaves. The d4-labeling is on the ethyl group, leading to a +4 Da shift in the fragment containing this moiety. However, the most common fragmentation often occurs on the side chain, thus the predicted product ion reflects the deuteration on the side chain for illustrative purposes. Experimental verification is essential.

II. Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking blank plasma or serum with known concentrations of promazine and 2-(1-Hydroxyethyl) Promazine. Process these standards alongside the unknown samples using the same procedure.

-

Peak Integration: Integrate the peak areas for the specified MRM transitions of each analyte and the internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard (this compound).

-

Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Promazine Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of promazine in humans, leading to the formation of key metabolites including 2-(1-Hydroxyethyl) Promazine. The metabolism is primarily mediated by cytochrome P450 enzymes in the liver.[1][2]

Caption: Metabolic pathways of promazine.

Experimental Workflow for Sample Analysis

This diagram outlines the logical flow of the experimental protocol for the quantitative analysis of promazine metabolites using this compound as an internal standard.

Caption: Workflow for quantitative analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of promazine and its metabolites in biological matrices. The protocols and data presented herein offer a solid foundation for researchers and scientists to develop and validate their own analytical methods. Adherence to good laboratory practices and thorough validation of the method are essential for obtaining accurate and reproducible results in drug development and clinical research.

References

- 1. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Promazine in Human Plasma by LC-MS/MS using 2-(1-Hydroxyethyl) Promazine-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of promazine (B1679182) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 2-(1-Hydroxyethyl) Promazine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. A straightforward liquid-liquid extraction (LLE) procedure is utilized for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise measurement of promazine concentrations.

Introduction

Promazine is a phenothiazine (B1677639) derivative with antipsychotic properties. Accurate and reliable quantification of promazine in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the preferred analytical technique for this application due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data.

Experimental

Materials and Reagents

-

Promazine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Human plasma (K2EDTA)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

Standard and Internal Standard Stock Solutions

-

Promazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of promazine hydrochloride in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the promazine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase A.

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | A standard UHPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Promazine | 285.1 | 86.1 | 25 |

| This compound | 333.2 | 90.1 | 27 |

Note: Collision energy may require optimization for your specific instrument.

Method Validation Data

The following tables summarize the expected performance characteristics of this method, based on typical results for similar assays.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Linear Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.5 ng/mL |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 1.5 | < 10% | < 10% | 90 - 110% |

| Medium | 75 | < 8% | < 8% | 92 - 108% |

| High | 400 | < 7% | < 7% | 93 - 107% |

Table 4: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | > 85% |

| Matrix Effect | < 15% |

Visualizations

Caption: Experimental workflow for promazine analysis.

Caption: Simplified metabolic pathway of promazine.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of promazine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for a variety of research applications. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high-throughput analysis.

Quantitative Analysis of Acepromazine and its Metabolites Using Deuterated Internal Standards by LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acepromazine (B1664959) is a phenothiazine-based tranquilizer and antiemetic agent widely used in veterinary medicine. Accurate quantification of acepromazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug efficacy and safety evaluations, and in forensic analysis. This application note provides a detailed protocol for the simultaneous quantitative analysis of acepromazine and its major metabolites, 2-(1-hydroxyethyl)promazine (HEP) and 2-(1-hydroxyethyl)promazine sulfoxide (B87167) (HEPS), in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards, such as acepromazine-d6, is the gold standard for quantitative bioanalysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.[1]

Metabolic Pathway of Acepromazine

Acepromazine undergoes extensive metabolism in the liver. The primary metabolic pathways include oxidation of the sulfur atom in the phenothiazine (B1677639) ring and hydroxylation of the ethyl side chain, followed by further oxidation. The major metabolites are 2-(1-hydroxyethyl)promazine (HEP) and 2-(1-hydroxyethyl)promazine sulfoxide (HEPS).[2][3] Other metabolites, such as 7-hydroxyacetylpromazine and 2-(1-hydroxyethyl)-7-hydroxypromazine, have also been identified.[3]

Caption: Metabolic pathway of acepromazine.

Experimental Workflow

The analytical workflow for the quantitative analysis of acepromazine and its metabolites involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation using liquid chromatography (LC) and detection by tandem mass spectrometry (MS/MS).

Caption: Experimental workflow for quantitative analysis.

Experimental Protocols

Materials and Reagents

-

Acepromazine, HEP, and HEPS analytical standards

-

Deuterated internal standards (e.g., Acepromazine-d6)

-

LC-MS grade acetonitrile, methanol (B129727), and water

-

Formic acid

-

Ammonium (B1175870) acetate

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Control plasma (e.g., equine, canine)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: To 1 mL of plasma, add the deuterated internal standard solution. Vortex and load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove interferences.

-

Elution: Elute the analytes with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 10 mM ammonium acetate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 300°C |

| Spray Voltage | 4.5 kV |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acepromazine | 327.1 | 282.0, 240.0 |

| HEP | 329.1 | Varies |

| HEPS | 345.1 | 300.0, 256.0 |

| Acepromazine-d6 (IS) | 333.1 | 288.0 |

Note: Product ions for HEP and specific deuterated metabolites should be optimized based on experimental data.

Quantitative Data

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of acepromazine and its metabolites. The use of deuterated internal standards significantly improves accuracy and precision.

Table 1: Calibration Curve and LLOQ

| Analyte | Calibration Range | Correlation Coefficient (r²) | LLOQ (in plasma) |

| Acepromazine | 0.01 - 10 ng/mL | > 0.99 | 10 pg/mL[4][5] |

| HEPS | 0.01 - 10 ng/mL | > 0.99 | 10 pg/mL[1] |

Note: A multi-residue screening method reported a limit of quantitation of 5.0 ng/mL for acepromazine in serum.[6][7]

Table 2: Accuracy and Precision (Representative Data)

| Analyte | Concentration Level | Accuracy (% Bias) | Precision (% RSD) |

| Acepromazine | LQC (0.03 ng/mL) | ± 15% | < 15% |

| MQC (0.5 ng/mL) | ± 15% | < 15% | |

| HQC (8 ng/mL) | ± 15% | < 15% | |

| HEPS | LQC (0.03 ng/mL) | ± 15% | < 15% |

| MQC (0.5 ng/mL) | ± 15% | < 15% | |

| HQC (8 ng/mL) | ± 15% | < 15% |